molecular formula C17H13N3O2 B2869434 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile CAS No. 371201-94-4

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile

Cat. No.: B2869434
CAS No.: 371201-94-4
M. Wt: 291.31
InChI Key: NGXAEFQFFAQLLZ-UHFFFAOYSA-N
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Description

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with phenoxybutanenitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzimidazol-2-one: A simpler analog with similar core structure but different functional groups.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another benzimidazole derivative with distinct substituents.

Uniqueness

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-phenoxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-13(16(21)11-22-12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20-17/h1-9,21H,11H2,(H,19,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVREURGMOVYCY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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